molecular formula C21H14ClFN4O3 B13890170 4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline

4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline

Cat. No.: B13890170
M. Wt: 424.8 g/mol
InChI Key: QVHYVRGGDJFGQD-UHFFFAOYSA-N
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Description

4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, fluoro, benzyloxy, phenylamino, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Substitution: The substitution of hydrogen atoms with chloro and fluoro groups.

    Benzyloxy Addition: The addition of a benzyloxy group to the aromatic ring.

    Phenylamino Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-quinazoline: Lacks the nitro group but has similar structural features.

    4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-methyl-quinazoline: Contains a methyl group instead of a nitro group.

    4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-ethoxy-quinazoline: Contains an ethoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing additional versatility in chemical synthesis and potential biological activities.

Properties

Molecular Formula

C21H14ClFN4O3

Molecular Weight

424.8 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-nitroquinazolin-4-amine

InChI

InChI=1S/C21H14ClFN4O3/c22-18-9-15(4-7-20(18)30-11-13-2-1-3-14(23)8-13)26-21-17-10-16(27(28)29)5-6-19(17)24-12-25-21/h1-10,12H,11H2,(H,24,25,26)

InChI Key

QVHYVRGGDJFGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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